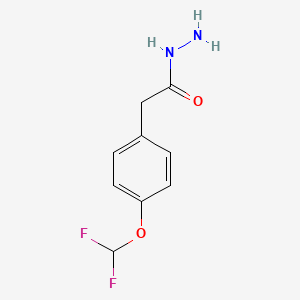

2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10F2N2O2 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]acetohydrazide |

InChI |

InChI=1S/C9H10F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12/h1-4,9H,5,12H2,(H,13,14) |

InChI Key |

MMDGBOYBLZYJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-(Difluoromethoxy)phenyl)acetohydrazide CAS 1575746-76-7 chemical properties

Executive Summary

2-(4-(Difluoromethoxy)phenyl)acetohydrazide (CAS 1575746-76-7) is a specialized fluorinated building block used primarily in the design of bioactive heterocyclic compounds. Distinguished by the presence of the difluoromethoxy (

This guide details the physicochemical profile, synthetic pathways, and downstream reactivity of this compound, providing researchers with a self-validating roadmap for its application in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The integration of the difluoromethoxy group alters the electronic and steric landscape of the phenylacetohydrazide scaffold. The following data consolidates vendor specifications with predicted properties derived from structural class analysis.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | 2-[4-(Difluoromethoxy)phenyl]acetohydrazide | |

| Molecular Formula | Free base | |

| Molecular Weight | 216.18 g/mol | Free base |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 118–122 °C (Predicted range) | Class-typical for para-substituted phenylacetohydrazides |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility |

| LogP (Predicted) | ~1.28 | Moderate lipophilicity |

| H-Bond Donors | 3 | Hydrazide |

| H-Bond Acceptors | 4 | Carbonyl |

The Difluoromethoxy Advantage

The

Synthetic Pathways

The synthesis of CAS 1575746-76-7 typically follows a convergent pathway starting from 4-hydroxyphenylacetic acid derivatives. The critical step is the introduction of the difluoromethyl group prior to hydrazide formation to avoid side reactions with the nucleophilic hydrazine.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Caption: Step-wise synthesis from phenolic precursors. The difluoromethylation step requires careful control of base concentration to prevent hydrolysis of the ester moiety.

Detailed Synthetic Protocol (Class-Adapted)

Note: This protocol is adapted from standard methodologies for phenylacetohydrazides and difluoromethylation chemistry.

Step 1: Difluoromethylation

-

Reagents: Ethyl 4-hydroxyphenylacetate (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

(2.0 eq). -

Solvent: DMF/Water (9:1).

-

Procedure: Heat the mixture to 100°C. The sodium chlorodifluoroacetate decomposes to generate difluorocarbene (

) in situ, which inserts into the phenolic O-H bond. -

Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis

-

Reagents: Intermediate ester (1.0 eq), Hydrazine hydrate (80%, 5.0 eq).

-

Solvent: Absolute Ethanol.

-

Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise at room temperature. Reflux the mixture for 4–6 hours. Monitor by TLC (System:

9:1). -

Purification: Cool the reaction mixture. The hydrazide often precipitates as white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Reactivity & Functionalization[13]

The hydrazide moiety (

Core Reactivity Network

The following diagram illustrates the three primary transformation pathways for CAS 1575746-76-7: Schiff base formation, Diacylhydrazine formation, and Heterocycle synthesis.

Caption: Divergent synthesis pathways. The hydrazide group is a versatile lynchpin for generating diverse chemical libraries.

Key Experimental Protocol: Schiff Base Formation

This reaction is the most common application, used to screen for biological activity (e.g., anticancer properties).

-

Preparation: Dissolve 1 mmol of CAS 1575746-76-7 in 10 mL of absolute ethanol.

-

Addition: Add 1 mmol of the desired substituted benzaldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux for 2–4 hours.

-

Isolation: The product (acylhydrazone) typically precipitates upon cooling. Filter and wash with cold ethanol.

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the

Handling & Safety (E-E-A-T)

While specific toxicology data for this CAS is limited, it must be handled with the rigor applied to all fluorinated hydrazines.

-

Hazard Classification (Predicted):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2.[5]

-

Specific Target Organ Toxicity: Respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation over long periods.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) test. Hydrazides can exhibit exothermic decomposition at high temperatures. Ensure reaction temperatures remain at least 50°C below the onset of decomposition.

References

-

BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2]Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[4] Link

-

MDPI. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism.Link

-

Fluorochem. (2024). Product Specification: this compound HCl.[6][7]Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[4] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. heattransferfluids.fragol.com [heattransferfluids.fragol.com]

- 6. 1575746-76-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 20277-02-5|2-(4-Hydroxyphenyl)acetohydrazide|BLD Pharm [bldpharm.com]

physicochemical properties of difluoromethoxy-substituted phenyl acetohydrazides

Executive Summary

In modern medicinal chemistry, the difluoromethoxy (

This guide provides a deep technical analysis of difluoromethoxy-substituted phenyl acetohydrazides, focusing on their physicochemical behavior, synthetic protocols, and application in drug discovery workflows.[1]

The Fluorine Effect: Structural & Electronic Rationale

The strategic incorporation of the

The Lipophilic Hydrogen Bond Donor

Unlike the chemically inert

-

Lipophilicity: The fluorine atoms increase the partition coefficient (

) relative to a methoxy group, facilitating membrane permeability.[2][3] -

H-Bond Donor Capability: The strong electron-withdrawing nature of the two fluorine atoms polarizes the

bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor. This allows the group to mimic hydroxyl (

Metabolic Blockade

The primary liability of methoxy-substituted phenyl rings is O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4). The

Physicochemical Profiling

The following data summarizes the impact of the difluoromethoxy group on the phenyl acetohydrazide core (assuming para-substitution).

Table 1: Comparative Physicochemical Properties

| Property | Methoxy Analog ( | Difluoromethoxy Analog ( | Trifluoromethoxy Analog ( |

| Hammett Constant ( | |||

| Lipophilicity ( | Reference (0.0) | ||

| H-Bond Donor | No | Yes (Weak, C-H) | No |

| Metabolic Stability | Low (O-demethylation) | High | Very High |

| Conformational Bias | Coplanar preference | Orthogonal preference | Orthogonal preference |

Electronic Influence on the Hydrazide

The acetohydrazide linker (

-

Impact: This results in a negligible shift in the pKa of the hydrazide nitrogen, preserving its nucleophilicity for Schiff base formation while enhancing the overall lipophilicity of the molecule.

Experimental Workflows: Synthesis & Characterization

The synthesis of 2-[4-(difluoromethoxy)phenyl]acetohydrazide requires strict control over stoichiometry to prevent the formation of symmetrical di-hydrazides.

Diagram: Synthetic Pathway

Caption: Step-wise synthetic route from 4-hydroxyphenylacetic acid to the target acetohydrazide.

Detailed Protocol: Hydrazinolysis

Objective: Convert methyl 2-[4-(difluoromethoxy)phenyl]acetate to the corresponding acetohydrazide.

Reagents:

-

Methyl 2-[4-(difluoromethoxy)phenyl]acetate (

) -

Hydrazine hydrate (

, -

Absolute Ethanol (Solvent)[4]

Procedure:

-

Dissolution: Dissolve

of the methyl ester in -

Addition: Cool the solution to

using an ice bath. Add hydrazine hydrate dropwise over 10 minutes.-

Note: The reaction is exothermic. Temperature control prevents side reactions.

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux at

for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot ( -

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Safety: Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.

-

-

Purification: The residue will likely solidify. Recrystallize from hot ethanol/water (9:1).

-

Yield: Expect 75–85%.

-

Appearance: White to off-white crystalline needles.

-

Characterization Criteria (Self-Validating)

-

IR Spectroscopy: Look for the characteristic doublet of the primary amine (

) at -

NMR (DMSO-

-

(s, 1H,

-

(t,

-

(s, 2H,

-

(s, 1H,

Analytical Assessment: Lipophilicity & Stability

To validate the physicochemical advantages, the following assays are recommended.

Diagram: Physicochemical Impact Logic

Caption: Causal relationship between the difluoromethoxy substituent and drug-like properties.[2][3]

Protocol: Chromatographic Hydrophobicity Index (CHI)

While Shake-Flask LogP is the gold standard, a reversed-phase HPLC method provides a faster, self-validating proxy for lipophilicity during lead optimization.

-

Column: C18 Reverse Phase (

). -

Mobile Phase:

-

A:

Ammonium Acetate (pH 7.4) -

B: Acetonitrile

-

-

Gradient: 0% to 100% B over 10 minutes.

-

Calibration: Run a standard set of compounds with known LogP values (e.g., Theophylline, Benzene, Toluene).

-

Calculation: Plot Retention Time (

) vs. Known LogP. Interpolate the LogP of the difluoromethoxy hydrazide.-

Expected Result: The difluoromethoxy derivative should elute after the methoxy analog but before the trifluoromethoxy analog.

-

References

-

Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethoxyarenes: A Physico-Chemical and Synthetic Perspective. Chemistry – A European Journal. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

role of difluoromethoxy group in medicinal chemistry scaffolds

An In-Depth Technical Guide to the Difluoromethoxy Group in Medicinal Chemistry Scaffolds

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Fluorinated Motif

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful lever to modulate physicochemical properties and enhance pharmacokinetic profiles.[1] While motifs like the trifluoromethyl (-CF₃) group are ubiquitous, the difluoromethoxy (-OCF₂H) group has emerged as a more nuanced and versatile tool for the medicinal chemist.[2][3] This group provides a unique constellation of properties—moderate lipophilicity, enhanced metabolic stability, and a rare hydrogen-bond-donating capability—that allows for the fine-tuning of drug candidates.[2][4]

This guide offers an in-depth exploration of the -OCF₂H group, moving beyond a simple recitation of facts to explain the underlying causality of its effects. We will delve into its fundamental physicochemical characteristics, its strategic application in drug design, and the practical methodologies for its synthesis and evaluation, providing researchers and drug development professionals with a comprehensive understanding of this valuable functional group.

Part 1: A Deep Dive into Physicochemical Properties

The utility of the difluoromethoxy group stems from a unique balance of electronic and steric properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for optimizing molecular characteristics.[2][5]

Lipophilicity and Solubility

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. It is considered a lipophilicity-enhancing substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[2][4] The Hansch hydrophobicity parameter (π), which quantifies the lipophilicity of a substituent, provides a clear comparison.

Table 1: Comparative Lipophilicity of Common Ether Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) | General Impact on Lipophilicity |

|---|---|---|

| Methoxy (-OCH₃) | -0.02 | Slightly decreases or neutral |

| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [3] | Moderately increases |

| Trifluoromethoxy (-OCF₃) | +1.04[3] | Strongly increases |

This moderate increase in lipophilicity can be strategically employed to enhance membrane permeability and improve oral absorption without the excessive lipophilicity that can lead to poor solubility and off-target toxicity.[4] Furthermore, molecules containing the -OCF₂H group can exhibit "dynamic lipophilicity," where rotation around the O–CF₂H bond can alter its interaction with the surrounding chemical environment.[3]

Hydrogen Bonding Capability: A Unique Asset

A key feature that sets the difluoromethoxy group apart from both its methoxy and trifluoromethoxy cousins is its ability to act as a hydrogen bond donor.[2][6] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions.[4][6] This capacity is not present in the -OCH₃ or -OCF₃ groups. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).

Table 2: Hydrogen Bond Acidity Comparison

| Group | Abraham Hydrogen Bond Acidity (A) | Hydrogen Bonding Capacity |

|---|---|---|

| Difluoromethyl (in ArOCF₂H) | 0.085 - 0.126 [2][7][8] | Donor, similar to thiophenol or aniline [2][7][8] |

| Thiophenol (-SH) | ~0.12[2] | Donor |

| Aniline (-NH₂) | ~0.07[2] | Donor |

| Hydroxyl (-OH) | Significantly higher[2][7][8] | Strong Donor & Acceptor |

| Methoxy (-OCH₃) | 0 | Acceptor only |

| Trifluoromethoxy (-OCF₃) | 0 | Weak Acceptor |

This hydrogen bond donating ability allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, with the crucial advantage of improved metabolic stability.[2][4][9]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[4] This inductive effect can influence the acidity or basicity (pKa) of nearby functional groups.[2][10] For medicinal chemists, this is a powerful tool to fine-tune the ionization state of a drug at physiological pH. Optimizing the pKa can profoundly impact a drug's solubility, permeability, target engagement, and potential for Pgp-mediated efflux.[2][11] For example, introducing the -OCF₂H group can lower the pKa of a nearby basic amine, reducing its positive charge at pH 7.4 and potentially improving cell permeability.[10]

Conformational Influence

The stereoelectronic properties of the difluoromethoxy group can also exert significant control over molecular conformation. Unlike the trifluoromethoxy group, which often prefers a conformation orthogonal to an adjacent aromatic ring, the difluoromethoxy group can adopt multiple low-energy conformations.[3][12] This conformational flexibility can be harnessed to optimize a molecule's shape for better binding to a biological target.[13] Recent studies have shown that installing a difluoroalkoxy group into a macrocycle can alter the equilibrium between different amide conformers (cis/trans), demonstrating its potential as a design tool to modulate the 3D structure of complex molecules.[5][14]

Part 2: Strategic Applications in Drug Design

The unique physicochemical properties of the -OCF₂H group translate directly into tangible advantages in the drug discovery process.

Enhancing Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to block common sites of metabolism and enhance a drug's stability.[4][15] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~105 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[16][17][18]

The most common application is the replacement of a methoxy (-OCH₃) group, which is frequently a metabolic "soft spot" prone to oxidative O-demethylation.[4][15] By replacing -OCH₃ with -OCF₂H, this metabolic pathway is effectively blocked, which can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[4][15]

Caption: Simplified mechanism of action for Pantoprazole.

Case Study: Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability. [4]By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and leads to a downstream reduction in inflammatory responses. [4]The metabolic robustness conferred by the -OCF₂H group ensures a longer duration of action, which is critical for a once-daily maintenance therapy. [4]

Part 3: Synthetic and Analytical Protocols

The successful application of the -OCF₂H group requires robust and reliable methods for both its chemical synthesis and its subsequent evaluation in biological assays.

Synthesis: O-Difluoromethylation of Phenols

A common and practical method for introducing the difluoromethoxy group is the O-difluoromethylation of a phenolic precursor. This protocol is a representative example of this transformation.

Experimental Protocol: O-Difluoromethylation of a Phenol

-

Reactant Preparation: To a solution of the starting phenol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a pressure-tolerant vial, add a base (e.g., potassium hydroxide, 2-3 eq.).

-

Reagent Addition: Add the difluoromethylating agent, such as diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br, 1.5-2.0 eq.). [19]3. Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 25-50 °C) for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Optimizing Potency and Metabolic Stability: The SAR of Difluoromethoxy Acetohydrazide Derivatives

Topic: Structure-Activity Relationship (SAR) of Difluoromethoxy Acetohydrazide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the acetohydrazide scaffold (

This technical guide analyzes the difluoromethoxy (

Chemical Synthesis: The Difluoromethylation Protocol

The introduction of the

Synthetic Pathway[1][2][3][4][5]

The synthesis typically proceeds via the alkylation of a phenolic precursor followed by hydrazinolysis and condensation.

Key Reagents:

-

Difluoromethylating Agent: Sodium chlorodifluoroacetate (

) is preferred over gaseous freons for safety and yield. -

Hydrazinolysis: Hydrazine hydrate (

). -

Condensation: Substituted benzaldehydes (for hydrazone formation).

Visualization: Synthetic Workflow

Figure 1: Convergent synthetic route for difluoromethoxy acetohydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives is governed by three primary structural domains: the Difluoromethoxy Tail , the Acetohydrazide Linker , and the Terminal Aryl Ring .

The Difluoromethoxy ( ) Bioisostere

Replacing a methoxy (

-

Lipophilicity Modulation:

-

:

-

:

-

:

-

Insight: The

group increases membrane permeability compared to

-

:

-

Lipophilic Hydrogen Bonding:

-

The

proton is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. This allows the molecule to engage in unique interactions with receptor pockets (e.g., carbonyl oxygens in the target protein) that

-

-

Metabolic Stability:

-

The

bond strength prevents rapid oxidative dealkylation (a common clearance pathway for

-

The Acetohydrazide Linker

-

Rigidity: The

motif possesses partial double-bond character, enforcing a planar conformation beneficial for intercalating into DNA or binding to narrow enzyme clefts (e.g., ANO1 or Tubulin). -

Chelation: The carbonyl oxygen and azomethine nitrogen can chelate metal ions (e.g.,

in metalloenzymes), enhancing potency against targets like histone deacetylases (HDAC) or urease.

SAR Summary Table: Substituent Effects

| Structural Domain | Modification | Effect on Activity | Mechanism |

| R1 (Tail) | Moderate | Susceptible to metabolic O-dealkylation. | |

| High | High lipophilicity; no H-bond donor capability. | ||

| Optimal | Balanced logP + Metabolic Stability + H-bond Donor. | ||

| Linker | Variable | Increased flexibility; loss of conjugation. | |

| High | Rigid planar structure; maximizes | ||

| R2 (Aryl) | 4-F / 4-Cl | Increased | Halogens improve lipophilicity and fill hydrophobic pockets. |

| 4-OH | Decreased | Often reduces permeability; rapid glucuronidation. | |

| 3,5-di-CF3 | High | Strong hydrophobic interaction (e.g., in ANO1 inhibition). |

Mechanism of Action: Case Study (ANO1 Inhibition)

Recent studies (e.g., Ani9 derivatives) highlight acetohydrazides as potent inhibitors of Anoctamin 1 (ANO1) , a calcium-activated chloride channel overexpressed in various cancers.[1]

Binding Mode

The difluoromethoxy group occupies a hydrophobic pocket within the ANO1 channel pore. The "lipophilic hydrogen bond" (

Visualization: Signaling Pathway & Inhibition

Figure 2: Mechanism of action for ANO1 inhibition by difluoromethoxy acetohydrazides.

Experimental Protocols

Protocol: Synthesis of 2-(4-(difluoromethoxy)phenoxy)acetohydrazide

Validation: This protocol ensures the critical intermediate is pure before condensation.

-

Alkylation:

-

Dissolve 4-hydroxyacetophenone (1.0 eq) and

(2.0 eq) in DMF. -

Add Sodium chlorodifluoroacetate (1.5 eq) and heat to 100°C for 4 hours.

-

Checkpoint: Monitor TLC for disappearance of starting phenol.

-

Extract with EtOAc/Water. Dry organic layer (

) and concentrate.[2]

-

-

Esterification (if starting from phenol):

-

React the alkylated phenol with ethyl bromoacetate/

in acetone (Reflux, 6h).

-

-

Hydrazinolysis:

-

Dissolve the ester intermediate in absolute ethanol.

-

Add Hydrazine hydrate (5.0 eq) dropwise at 0°C.

-

Reflux for 8–12 hours.

-

Purification: Cool to room temperature. The product usually precipitates as white crystals. Filter and wash with cold ethanol.

-

Characterization: Confirm via

-NMR (Look for

-

Protocol: Cytotoxicity Assay (MTT)

-

Seeding: Seed cancer cells (e.g., PC3, MCF-7) in 96-well plates (

cells/well). Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (

). Ensure final DMSO -

Incubation: Incubate for 48–72 hours.

-

Development: Add MTT reagent (

). Incubate 4h. Dissolve formazan crystals in DMSO. -

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Seo, Y. et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors.[1] European Journal of Medicinal Chemistry.[1] Link

-

Gao, L. et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.[2] MDPI Molecules. Link

-

Leese, M. P. et al. (2009). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.[1] Link

-

Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[3][4] MDPI Molecules. Link

-

Stokes, N. R. et al. (2013). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI Antibiotics. Link

Sources

Technical Guide: Bioisosteric Replacement of Methoxy with Difluoromethoxy in Drug Design

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the Difluoromethoxy (-OCHF₂) group represents a more sophisticated bioisosteric upgrade. It is not merely a lipophilic spacer; it is a functional tool that simultaneously modulates metabolic stability, lipophilicity, and hydrogen bonding character.[1][2]

This guide analyzes the strategic replacement of the methoxy group (-OCH₃) with the difluoromethoxy group.[2][3] Unlike the chemically inert trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety possesses a unique "Lipophilic Hydrogen Bond Donor" character due to the polarized C-H bond, offering a distinct pharmacological profile that can rescue lead compounds suffering from rapid clearance or poor target residence time.

Physicochemical Rationale: The "Fluorine Effect"[4]

The transition from -OCH₃ to -OCHF₂ induces profound changes in the molecular landscape. The electron-withdrawing nature of the fluorine atoms ($ \chi_F = 3.98 $) reduces the electron density on the ether oxygen, while simultaneously polarizing the remaining hydrogen atom.

Comparative Physicochemical Profile[2]

The following table summarizes the quantitative shifts expected during this bioisosteric swap.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |

| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Acceptor) | +0.35 (Strong Acceptor) | Modulates electronic environment of the aryl ring; -OCHF₂ is weakly electron-withdrawing. |

| Lipophilicity ( | -0.02 | +0.30 to +0.60 | +1.04 | -OCHF₂ provides a "Goldilocks" lipophilicity boost—improving permeability without the extreme hydrophobicity of -OCF₃. |

| H-Bond Acceptor | Strong | Weak | Very Weak | Fluorine withdrawal reduces the basicity of the ether oxygen. |

| H-Bond Donor | None | Weak (Unique) | None | The |

| Conformation | Coplanar (often) | Orthogonal/Twisted | Orthogonal | Changes the vector of the substituent, potentially accessing new binding pockets. |

The "Lipophilic Hydrogen Bond Donor" Anomaly

A critical, often overlooked feature of the -OCHF₂ group is its ability to act as a hydrogen bond donor.[3] The electronegativity of the geminal fluorines polarizes the C-H bond, making the proton sufficiently acidic to interact with carbonyls or aromatic

-

Mechanism: The

interaction energy is estimated at 1.5–2.5 kcal/mol. -

Application: Use -OCHF₂ to replace a phenolic -OH when metabolic capping is required but a hydrogen bond donor interaction must be preserved.

Metabolic Stability & Pharmacokinetics[1][2][3][4][5]

The primary driver for this replacement is the blockade of oxidative metabolism. The methoxy group is a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP450) mediated O-dealkylation.

Mechanism of Metabolic Blockade

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from the

-

Methoxy (-OCH₃): The C-H bond dissociation energy (BDE) is approx. 96 kcal/mol. It is easily abstracted to form a radical, which is hydroxylated to a hemiacetal and collapses to release formaldehyde and the phenol.

-

Difluoromethoxy (-OCHF₂): The C-H bond is strengthened by the fluorine atoms (BDE > 100 kcal/mol). Furthermore, the electron-deficiency of the carbon center makes it a poor substrate for the electrophilic CYP450 oxo-species.

Visualization: Metabolic Fate

Caption: Comparative metabolic fate. The -OCHF₂ group resists the initial H-abstraction step, preventing the cascade that leads to O-dealkylation.

Synthetic Methodology: Late-Stage Difluoromethylation[6]

Historically, the synthesis of difluoromethyl ethers required chlorodifluoromethane (Freon-22), an ozone-depleting gas that is difficult to handle.[4] Modern protocols utilize Sodium Chlorodifluoroacetate , a bench-stable solid that generates difluorocarbene (

Protocol: Difluoromethylation of Phenols

Objective: Convert a phenol (Ar-OH) to an aryl difluoromethyl ether (Ar-OCHF₂).

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.0 - 3.0 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol substrate (1 mmol) in DMF (5 mL) and Water (0.5 mL).

-

Base Addition: Add anhydrous

(2 mmol) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of the phenol ( -

Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.5 mmol) in a single portion.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar).-

Mechanistic Note: At this temperature, the reagent decarboxylates to release difluorocarbene (

). The phenoxide ion acts as a nucleophile, attacking the carbene to form an anion, which is then protonated by the water in the solvent system.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours.

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash organic layers with brine to remove DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Case Study: Roflumilast (Daliresp®)[3][8][9]

Roflumilast represents the gold standard in validating this bioisosteric replacement. It is a Phosphodiesterase-4 (PDE4) inhibitor used for COPD.[3][5][6][7][8]

-

The Predecessor Problem: Early PDE4 inhibitors (like Rolipram) contained methoxy groups. They suffered from emetogenicity (nausea/vomiting) and rapid metabolic clearance, requiring frequent dosing which exacerbated side effects.

-

The Solution: Roflumilast incorporates a difluoromethoxy group at the 4-position of the catechol ether scaffold.

-

Outcome:

-

Potency: The lipophilic nature of -OCHF₂ improved binding affinity to the hydrophobic pocket of PDE4.

-

Metabolism: The half-life was extended significantly (approx. 17 hours) compared to methoxy analogs, allowing once-daily dosing.

-

Selectivity: The specific conformation of the difluoromethoxy group contributed to a better therapeutic index.

-

Decision Framework for Medicinal Chemists

When should you prioritize this replacement? Use the following logic flow to determine if -OCHF₂ is the correct tool for your lead optimization.

Caption: Strategic decision tree for initiating a methoxy-to-difluoromethoxy bioisosteric replacement campaign.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][9]

-

Hu, J., et al. (2017). Reagents for Difluoromethylation. Chemical Reviews. [Link]

-

Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines by nucleophilic difluoromethylation. Journal of the American Chemical Society. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][9]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roflumilast | 162401-32-3 [chemicalbook.com]

- 6. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 8. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Strategic Assessment of Metabolic Stability: 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Executive Summary: The Structural Paradox

In drug discovery, 2-(4-(Difluoromethoxy)phenyl)acetohydrazide represents a classic "chimera" of medicinal chemistry: it pairs a highly stable, lipophilic pharmacophore (the difluoromethoxy-phenyl group) with a metabolically labile and potentially reactive "warhead" (the acetohydrazide).

While the difluoromethoxy (

This guide details the specific experimental and analytical frameworks required to assess the metabolic stability of this compound. Crucially, standard microsomal stability assays are insufficient for this molecule because they lack the cytosolic enzymes (N-acetyltransferases) that drive its primary metabolic fate.

Mechanistic Dissection: Metabolic Soft Spots

To design a valid stability assay, we must first map the molecule's metabolic liabilities.

The Hydrazide Liability (Primary Clearance Route)

The acetohydrazide moiety is the dominant site of metabolism. It undergoes three competing pathways:

-

N-Acetylation (Phase II): Catalyzed by N-acetyltransferases (NAT1/NAT2) . This is often a detoxification step but creates a polymorph-dependent clearance issue (fast vs. slow acetylators in humans).

-

Hydrolysis: Catalyzed by amidases in the liver and plasma, cleaving the hydrazide to the corresponding acid (2-(4-(difluoromethoxy)phenyl)acetic acid) and hydrazine (toxic).

-

Oxidative Bioactivation (Phase I): CYP450-mediated oxidation can convert the hydrazide into a diazene intermediate, which may release free radicals or form covalent adducts with proteins (hepatotoxicity risk).

The Difluoromethoxy Shield (Stability Anchor)

The

Visualization: Predicted Metabolic Map

Figure 1: Predicted metabolic fate of this compound. Note that the primary clearance route (Acetylation) requires cytosolic enzymes, not just microsomes.

Experimental Framework: The "S9" Imperative

A common error in testing hydrazides is relying solely on Liver Microsomes (LM). Microsomes contain CYPs and UGTs but lack the cytosolic fraction where N-acetyltransferases (NATs) reside. To accurately measure intrinsic clearance (

Protocol A: S9 Stability Assay (The "Gold Standard" for Hydrazides)

Objective: Determine

Reagents:

-

Pooled Liver S9 Fraction (Human/Rat/Mouse) – Protein conc: 20 mg/mL.

-

Cofactors: NADPH (for CYPs) AND Acetyl-CoA (for NATs). Critical Step.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Dilute S9 to 1.0 mg/mL in buffer.

-

Pre-incubation: Spike test compound (1 µM final) and pre-incubate at 37°C for 5 min.

-

Initiation: Add cofactor mix (1 mM NADPH + 1 mM Acetyl-CoA).

-

Control A: No cofactors (checks for hydrolysis).

-

Control B: NADPH only (checks for CYP only).

-

Control C: Acetyl-CoA only (checks for NAT only).

-

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis:

Calculate the slope (

Protocol B: Reactive Metabolite Trapping (GSH)[1]

Because hydrazides can form toxic radicals, a "trapping" assay is mandatory for safety assessment.

Workflow:

-

Incubate compound (10 µM) with Human Liver Microsomes (1 mg/mL).

-

Add Glutathione (GSH) at 5 mM (excess).

-

Initiate with NADPH. Incubate for 60 min.

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment) using LC-MS/MS.

-

Interpretation: detection of a [M+GSH-2H]+ adduct indicates the formation of a reactive intermediate (likely the diazene).

Bioanalytical Methodology (LC-MS/MS)[2]

Hydrazides are polar and basic. Standard C18 columns often fail to retain them, leading to poor peak shape and ion suppression.

Optimized Method Parameters

| Parameter | Specification | Rationale |

| Column | Biphenyl or HILIC (e.g., Kinetex Biphenyl, 2.6µm) | Biphenyl phases offer superior retention for aromatic hydrazides via |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the hydrazide protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can sometimes react with activated hydrazides; ACN is safer. |

| Sample Prep | Acidified Protein Precipitation | Add 0.5% Formic Acid to the quenching solvent. This stabilizes the hydrazide and prevents degradation during the autosampler wait time. |

| MRM Transition | Parent | Focus on the loss of the hydrazide group ( |

Self-Validating Check:

-

Carryover: Hydrazides are "sticky." Include a blank injection with high organic content after high-concentration standards.

-

Stability:[1][2][3] Verify autosampler stability. If the signal drops >10% over 4 hours, derivatize the samples with benzaldehyde (forming a stable hydrazone) before analysis.

Decision Matrix & Risk Assessment

Once data is generated, use this matrix to determine the compound's viability.

Figure 2: Decision tree for progressing hydrazide-based lead compounds.

Interpretation Guide:

-

High Acetylation: If the major metabolite is the N-acetyl derivative, the compound is a substrate for NAT. This introduces pharmacogenetic variability (slow vs. fast acetylators). This is not a hard stop but a significant clinical risk factor (requires genotyping in trials).

-

High Hydrolysis: If the carboxylic acid is the major product, the hydrazide bond is too weak. The compound will likely fail in vivo due to poor exposure. Recommendation: Methylate the hydrazide nitrogen or switch to a hydrazone.

-

Positive GSH Trapping: If significant glutathione adducts are found, the compound is bioactivating to a reactive species. Hard Stop. The difluoromethoxy group cannot save the molecule from this toxicity.

Conclusion

The metabolic stability of This compound is defined by the tension between its stable fluorinated head and its reactive hydrazide tail.

-

Do not rely on microsomes alone. You must use S9 fractions supplemented with Acetyl-CoA to capture the dominant NAT pathway.

-

Monitor for bioactivation. The formation of reactive diazenes is a known liability of this class.

-

Analytical Rigor: Use Biphenyl columns and acidified quenching to ensure accurate quantification.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).

-

Obach, R. S., et al. (1997). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. Link

- Walding, A. (2015). "Determination of the Metabolic Stability of Drug Candidates." Methods in Molecular Biology, 1275, 237-247. (Specifics on S9 vs Microsomes).

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link (Source for Hydrazide structural alerts and GSH trapping).

- Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their inhibition." Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of hydrazide hydrolysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

This guide functions as a specialized technical support resource for researchers working with 2-(4-(Difluoromethoxy)phenyl)acetohydrazide .[1][2] It addresses the specific physicochemical challenges posed by the interaction between the polar hydrazide moiety and the lipophilic-yet-donating difluoromethoxy group.

Current Status: Active Role: Senior Application Scientist Subject: Overcoming Lattice Energy and Solvation Barriers in Organic Media[1][2]

Executive Summary: The Solubility Paradox

This molecule presents a classic "solubility paradox" common in medicinal chemistry intermediates. You are fighting two opposing forces:

-

The Hydrazide "Anchor" (-CONHNH₂): This group is a potent hydrogen bond donor and acceptor.[1][2] In the solid state, it forms an extensive intermolecular H-bond network, creating a high crystal lattice energy that resists dissolution.[2]

-

The Difluoromethoxy "Tail" (-OCHF₂): Unlike a standard methoxy group, the -OCHF₂ moiety is a lipophilic hydrogen bond donor .[1][2][3] The fluorine atoms withdraw electrons, making the terminal proton acidic (

shift). This increases lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

The Solution: You cannot rely on "like dissolves like" in a simple sense. You must use solvents that can disrupt the intermolecular hydrazine-hydrazine H-bonds .[1][2]

Solubility Troubleshooting Guide (Q&A)

Q1: "I'm trying to dissolve the solid in Dichloromethane (DCM) or Toluene for a reaction, but it remains a suspension. Why?"

Diagnosis: Insufficient H-bond disruption.[1][2] Technical Insight: While the phenyl ring and -OCHF₂ group are lipophilic, DCM and Toluene are poor hydrogen bond acceptors.[2] They cannot compete with the molecule's own crystal lattice (Hydrazide-Hydrazide interactions).[1][2] The solid prefers to stick to itself rather than interact with the solvent. Corrective Action:

-

Cosolvent Spike: Add 5-10% Methanol or Acetonitrile to your DCM.[1][2] The protic nature of methanol will disrupt the lattice, allowing the DCM to solvate the lipophilic regions.

-

Switch Solvent: If the reaction permits, switch to THF (Tetrahydrofuran) . The oxygen in THF is a better H-bond acceptor and will solubilize the hydrazide protons more effectively.[2]

Q2: "I need to prepare a stock solution for biological assays. DMSO works, but the compound precipitates when I dilute into aqueous buffer."

Diagnosis: The "Crash-Out" Effect (Hydrophobic Collapse).[1][2] Technical Insight: The -OCHF₂ group drives the molecule to aggregate when the organic solvent ratio drops below a critical threshold in water.[2] Water molecules form a cage around the hydrophobic difluoromethoxy phenyl group (entropic penalty), forcing the molecules to aggregate. Corrective Action:

-

The "Step-Down" Protocol: Do not dilute directly from 100% DMSO to 100% Buffer.[1][2]

-

Surfactant Assist: Pre-dissolve 0.1% Tween-80 in your aqueous buffer before adding the DMSO stock.[1][2] This stabilizes the microscopic aggregates.[2]

Q3: "The solution is clear, but turns cloudy upon standing or cooling (Hysteresis)."

Diagnosis: Supersaturation and metastable zones.[1][2] Technical Insight: Aryl acetohydrazides often form supersaturated solutions easily.[1][2] The "cloudiness" is the onset of nucleation, likely triggered by the difluoromethoxy group organizing into a crystal lattice. Corrective Action:

-

Sonication: Apply ultrasonic energy (40 kHz) for 5-10 minutes at 30-40°C. This is often required to break the initial lattice energy barrier.[2]

-

Filtration: If cloudiness persists, filter through a 0.45 µm PTFE filter .[2] Note: Do not use Nylon filters, as the hydrazide may bind to the nylon membrane.

Empirical Solubility Data & Solvent Selection[2]

The following data categorizes solvents based on their interaction mechanism with the specific functional groups of this compound.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action | Recommended Use |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Strong H-bond acceptors break hydrazide network; polar enough for -OCHF₂.[1][2] | Stock solutions, Reaction media.[2][4] |

| Protic Polar | Methanol, Ethanol | Good (Heat often req.) | H-bond donor/acceptor matching.[1][2] | Recrystallization, Cosolvent.[2] |

| Ethers | THF, Dioxane | Moderate | Oxygen acts as H-bond acceptor.[1][2] | Synthetic reactions (reductions).[1][2] |

| Chlorinated | DCM, Chloroform | Poor/Sparingly | Weak H-bond acceptance.[1][2] | Extraction only (requires large volumes).[1][2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | No polarity to disrupt lattice.[2] | Anti-solvent (to induce precipitation).[1][2] |

Validated Workflow: Solubility Screening

Use this decision tree to determine the optimal solvent system for your specific application.

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific cosolvent recommendations for synthesis and biological assays.

Detailed Experimental Protocols

Protocol A: Recrystallization (Purification)

Use this when the compound contains impurities (e.g., unreacted hydrazine).

-

Dissolution: Suspend the crude solid in Ethanol (approx. 10-15 mL per gram).

-

Heat: Heat to reflux (approx. 78°C). The solid should dissolve completely.[2] If not, add small aliquots of Ethanol until clear.[2]

-

Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter while hot.[1][2]

-

Crystallization: Remove from heat and let cool slowly to room temperature. Then, place on ice for 2 hours.

-

Harvest: Filter the white crystalline solid and wash with cold Hexane or minimal cold Ethanol.

Protocol B: "DMSO Spike" Method (Biological Stock)

Use this for preparing stable assay solutions.[1]

-

Weigh 10 mg of this compound.

-

Add 1.0 mL of anhydrous DMSO .

-

Sonicate for 60 seconds. (Solution should be clear).

-

Verification: Hold the vial up to a light source.[2] If "schlieren" lines or haziness are visible, sonicate for another 60 seconds.

-

Store at -20°C. Note: DMSO is hygroscopic; water absorption will cause precipitation over time.[1][2] Use aliquots.

References

-

Solubility of Things. N'-phenylacetohydrazide Solubility Profile and Characteristics. Solubility of Things.[2][5][6][7][8] Available at: [Link]

-

PubChem. 2-[(4-Fluorophenyl)amino]acetohydrazide Compound Summary (Structural Analog Data). National Library of Medicine.[2] Available at: [Link][1]

-

Organic Syntheses. p-Toluenesulfonylhydrazide (General Hydrazide Purification Protocols). Organic Syntheses, Coll.[2] Vol. 5, p.1055 (1973).[1][2] Available at: [Link][1]

Sources

- 1. 2-[(4-Fluorophenyl)amino]acetohydrazide | C8H10FN3O | CID 302634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes [unacademy.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Technical Support Center: Purifying 2-(4-(Difluoromethoxy)phenyl)acetohydrazide Derivatives by Recrystallization

Welcome to the technical support center for the purification of 2-(4-(difluoromethoxy)phenyl)acetohydrazide and its derivatives. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2][3] Recrystallization is a powerful and commonly employed technique for this purpose.[1][2][] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your purification process.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound derivatives.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.[5] This is often due to the solution being cooled too rapidly or the boiling point of the solvent being higher than the melting point of your compound.[5]

Causality and Solution Pathway:

-

Reheat and Dilute: The immediate solution is to reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the solution's saturation level.[5][6] This will help to keep the compound dissolved at a slightly lower temperature, giving it a better chance to form an ordered crystal lattice upon slow cooling.

-

Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[5] Once your compound is fully dissolved in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass over the top to prevent solvent evaporation.[7][8] Do not immediately place it in an ice bath.

-

Consider a Mixed Solvent System: If oiling out persists, a mixed solvent system can be highly effective.[5] Start by dissolving your compound in a "good" solvent (one in which it is highly soluble), such as ethanol or acetone. Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (one in which it is less soluble), like water or hexane, until you observe persistent cloudiness (turbidity).[8][9] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8][9]

Q2: I'm getting a very low yield of recrystallized product. What are the likely causes and how can I improve my recovery?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.[5][6]

Troubleshooting Steps for Low Yield:

-

Excess Solvent Usage: Using too much solvent is a frequent error that leads to a significant portion of your product remaining in the mother liquor.[5][10] Always aim to use the minimum amount of hot solvent required to fully dissolve your crude material.[7][10]

-

Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[11] This prevents the solution from cooling and your product from crystallizing prematurely on the filter paper.[5]

-

Incomplete Crystallization: After slow cooling to room temperature, placing the flask in an ice bath for a period can significantly increase the yield by further decreasing the solubility of your compound.[5]

-

Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[5][10] Using solvent that is not sufficiently chilled will dissolve some of your purified product.[10]

Q3: My recrystallized product is still impure. What can I do to improve the purity?

A3: The goal of recrystallization is to obtain a pure compound, so persistent impurities require a modification of your technique.

Strategies for Enhancing Purity:

-

Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[6] Slower cooling allows for the formation of more ordered, and therefore purer, crystals.[7] If crystals form too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[6]

-

Second Recrystallization: For particularly impure samples, a second recrystallization step may be necessary. Dissolve the once-recrystallized material in a fresh batch of hot solvent and repeat the process.

-

Choice of Solvent: The initial choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[3] If impurities are co-crystallizing, you may need to select a different solvent or solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my this compound derivative?

A1: The principle of "like dissolves like" is a good starting point.[10] Given the polar nature of the acetohydrazide group and the aromatic ring, polar solvents are often a good choice.

Solvent Selection Workflow:

Caption: A flowchart for selecting an appropriate recrystallization solvent.

Commonly successful solvents for hydrazide and hydrazone compounds include ethanol, methanol, and acetonitrile.[12][13][14][15] For mixed solvent systems, pairs like ethanol-water or acetone-hexane are often effective.[16]

Q2: What is the general step-by-step protocol for recrystallization?

A2: The following is a generalized procedure for single-solvent recrystallization.

Recrystallization Protocol:

Caption: A step-by-step workflow for a typical recrystallization experiment.

Q3: How can I induce crystallization if no crystals form after cooling?

A3: If your solution remains clear even after cooling in an ice bath, it is likely supersaturated.

Methods for Inducing Crystallization:

-

Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[6] This provides a template for further crystal formation.

-

Solvent Evaporation: If the solution is not saturated enough, you can gently heat it to boil off some of the solvent, then allow it to cool again.[2]

Data at a Glance: Common Recrystallization Solvents

The table below lists common solvents that can be considered for the recrystallization of this compound derivatives, along with their relevant properties.

| Solvent | Boiling Point (°C) | Polarity | Common "Anti-Solvents" | Notes |

| Ethanol | 78 | Polar | Water, Hexane | A versatile and commonly used solvent for polar organic compounds.[13][17] |

| Methanol | 65 | Polar | Water, Diethyl Ether | Similar to ethanol but with a lower boiling point. |

| Isopropanol | 82 | Polar | Water, Hexane | Another good option for polar compounds. |

| Acetonitrile | 82 | Polar | Water, Toluene | Can be effective for moderately polar compounds.[18] |

| Ethyl Acetate | 77 | Medium | Hexane, Heptane | A less polar option that can be useful in mixed solvent systems. |

| Acetone | 56 | Polar | Hexane, Water | Highly volatile, which can be a challenge, but effective in some cases.[16] |

| Water | 100 | Very Polar | Ethanol, Acetone | Can be a good "anti-solvent" for compounds soluble in polar organic solvents.[16] |

References

-

Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

-

Recrystallization of Active Pharmaceutical Ingredients | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

-

What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]

-

(2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

-

Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

-

ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Acetyl Hydrazide, High Purity Powder (C2H6N2O), Affordable Price. (n.d.). Retrieved from [Link]

-

(2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved from [Link]

-

Fun, H.-K., Hemamalini, M., Sumangala, V., Nagaraja, G. K., & Poojary, B. (n.d.). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. PMC - NIH. Retrieved from [Link]

-

8 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

-

(n.d.). crystallography-crystallization-guide.pdf. IMSERC. Retrieved from [Link]

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022, March 24). Austin Publishing Group. Retrieved from [Link]

-

Acetophenone phenylhydrazone (XX) 1. (n.d.). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. shyzchem.com [shyzchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. Tips & Tricks [chem.rochester.edu]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Introduction: Beyond the Structure, a Story in the Spectrum

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into molecular architecture. This guide moves beyond a mere recitation of spectral data. Here, we delve into the ¹H NMR spectral analysis of 2-(4-(difluoromethoxy)phenyl)acetohydrazide, a compound of interest for its unique structural motifs, which are increasingly prevalent in medicinal chemistry.

Our objective is to provide a comprehensive, field-proven framework for analyzing this molecule. We will dissect the causality behind its spectral features, compare it with a structurally simpler analog to highlight the influence of the difluoromethoxy group, and provide a robust, self-validating protocol for acquiring high-quality data. This guide is designed for the discerning researcher who seeks not just to identify a compound, but to truly understand its electronic and structural narrative as told by its protons.

Part 1: Molecular Anatomy and Predicted Spectral Features

Before stepping into the NMR lab, a meticulous in-silico analysis of the target molecule is imperative. This predictive step allows us to form a hypothesis, transforming the act of spectral interpretation from a passive observation into an active confirmation of expected phenomena.

The structure of this compound contains several distinct proton environments, each with a predictable chemical shift, multiplicity, and integration value.

Caption: Structure of this compound with key proton groups highlighted.

Based on fundamental NMR principles, we can predict the following signals:

-

Hydrazide Protons (-CONHNH₂): These protons are exchangeable with deuterium. In a non-protic solvent like DMSO-d₆, they are typically observable. We expect three distinct protons: one for the amide (-CONH) and two for the terminal amine (-NH₂). The amide proton is expected to be a broad singlet significantly downfield (δ ~9.0-10.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The -NH₂ protons are also expected to be a broad singlet, but further upfield (δ ~4.0-5.0 ppm).[1][2]

-

Aromatic Protons (Ar-H): The para-substituted benzene ring will exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating -OCHF₂ group (positions 3 and 5) will be more shielded and appear upfield, while the protons ortho to the electron-withdrawing acetohydrazide group (positions 2 and 6) will be deshielded and appear downfield.

-

Difluoromethoxy Proton (-OCHF₂): This is a highly characteristic signal. The proton is split by the two equivalent fluorine atoms (¹⁹F, spin I = ½). Following the n+1 rule, its signal will be a triplet. Due to the high electronegativity of the attached oxygen and fluorine atoms, this proton is significantly deshielded. A key diagnostic feature is the large geminal coupling constant (²JHF) of approximately 72-75 Hz.[3]

-

Methylene Protons (-CH₂-): These two protons are chemically equivalent and adjacent to the aromatic ring and the carbonyl group. With no adjacent protons to couple with, this signal will appear as a sharp singlet. Its chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring and carbonyl group, typically appearing in the δ 3.5-4.0 ppm region.[4]

Part 2: A Validated Experimental Protocol for Data Acquisition

The quality of NMR data is paramount for accurate interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and clarity.

Objective: To acquire a high-resolution, quantitative ¹H NMR spectrum.

Methodology:

-

Sample Preparation (The Foundation):

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The choice of mass is a balance between achieving good signal-to-noise and avoiding solubility issues.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar molecules like hydrazides and for its ability to slow down the exchange of N-H protons, making them more easily observable.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing.

-

Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

-

Instrument Setup & Calibration (The Control):

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

-

Before data acquisition, the instrument must be properly tuned and shimmed. Automated shimming routines are generally sufficient, but manual adjustment may be required to achieve optimal lineshape and resolution (a narrow, symmetrical solvent peak is a good indicator).

-

Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure thermal equilibrium and consistent chemical shifts.

-

-

Data Acquisition (The Measurement):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate. A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to potentially far downfield amide protons, are captured.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for near-complete T1 relaxation, which is crucial for accurate signal integration.

-

Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.

-

-

Data Processing (The Refinement):

-

Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without excessively degrading resolution.

-

Perform a Fourier transform.

-

Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO-d₆ peak to 2.50 ppm.

-

Integrate all signals and normalize the integration values to a known proton count (e.g., the 2H of the methylene singlet).

-

Caption: Standard workflow for ¹H NMR analysis.

Part 3: Spectral Interpretation and Comparative Analysis

Here, we present the anticipated ¹H NMR data for our target compound and compare it directly with a simpler analog, 2-phenylacetohydrazide, to underscore the spectral impact of the 4-(difluoromethoxy) substitution.

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment (Label) | This compound (Predicted) | 2-Phenylacetohydrazide (Reference) | Rationale for Difference |

| -CONH- | δ 9.25 (s, 1H) | δ 9.15 (s, 1H) | Minimal change; electronic effects are distant. |

| Ar-H (ortho to CH₂) | δ 7.30 (d, J = 8.8 Hz, 2H) | δ 7.25-7.35 (m, 5H) | The para-substituent simplifies the multiplet to a doublet. Slight deshielding from the parent benzene ring. |

| Ar-H (ortho to OCHF₂) | δ 7.18 (d, J = 8.8 Hz, 2H) | (Not Applicable) | Shielded relative to the other aromatic protons due to the electron-donating nature of the ether oxygen. |

| -OCHF₂ | δ 6.80 (t, ²JHF = 73.5 Hz, 1H) | (Not Applicable) | A unique, highly deshielded triplet due to geminal coupling with two fluorine atoms.[3] |

| -NH₂ | δ 4.30 (br s, 2H) | δ 4.28 (br s, 2H) | Minimal change; environment is largely unaffected. |

| -CH₂- | δ 3.55 (s, 2H) | δ 3.40 (s, 2H)[4] | Slightly deshielded due to the overall electron-withdrawing character of the substituted ring compared to an unsubstituted phenyl ring. |

Note: Chemical shifts for 2-phenylacetohydrazide are estimated based on data for phenylacetic acid and typical hydrazide values.[4][5]

Analysis of Key Differences

The comparative data in Table 1 provides powerful diagnostic insights:

-

The Aromatic Region: The most dramatic difference lies in the aromatic region. The complex multiplet of the unsubstituted phenyl ring in 2-phenylacetohydrazide collapses into a clean, symmetrical AA'BB' system (two doublets) for the substituted compound. This simplification is a direct consequence of the para-substitution pattern. The chemical shift difference between the two doublets (Δδ ≈ 0.12 ppm) reflects the differing electronic influences of the -OCHF₂ and the acetohydrazide moieties on their respective ortho protons.

-

The Emergence of the -OCHF₂ Signal: The appearance of the triplet at δ 6.80 ppm is the unequivocal signature of the difluoromethoxy group. Its downfield shift is a result of the intense inductive electron withdrawal by the two fluorine atoms and the oxygen atom.[6][7] The large coupling constant (~73.5 Hz) is a classic example of two-bond (geminal) H-F coupling and is a critical piece of identifying evidence.

Caption: Key J-coupling interactions in the molecule.

Conclusion: A Synthesis of Data and Insight

The ¹H NMR spectrum of this compound is a rich tapestry of information that, when approached systematically, provides an unambiguous confirmation of its structure. The key diagnostic features are:

-

A downfield triplet with a large coupling constant (~73 Hz) characteristic of the -OCHF₂ proton.

-

A simplified AA'BB' system in the aromatic region, confirming the para-substitution pattern.

-

A methylene singlet around δ 3.55 ppm.

-

Exchangeable amide and amine proton signals, best observed in DMSO-d₆.

By comparing this spectrum to that of a simpler analog, we not only confirm the identity of the target compound but also gain a deeper appreciation for the predictable and powerful influence of substituent effects in NMR spectroscopy. This analytical rigor is fundamental to advancing chemical research and ensuring the integrity of drug development pipelines.

References

-

ResearchGate. ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

-

ResearchGate. ¹H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa),.... Available from: [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]

-

SpectraBase. Nicotinic acid hydrazide - Optional[¹H NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. Phenylacetic acid. Available from: [Link]

-

FooDB. Showing Compound Phenylacetic acid (FDB010558). Available from: [Link]

-

ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available from: [Link]

-

ResearchGate. ¹H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available from: [Link]

-

Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Available from: [Link]

-

SpectraBase. N'-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-2-phenoxyacetohydrazide - Optional[¹H NMR] - Spectrum. Available from: [Link]

-

SpectraBase. N'-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-2-phenylacetohydrazide - Optional[¹H NMR] - Spectrum. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

Sources

characteristic IR absorption bands of acetohydrazide carbonyl and amine groups

An In-Depth Guide to the Infrared Spectroscopy of Acetohydrazide: A Comparative Analysis of Carbonyl and Amine Vibrational Modes